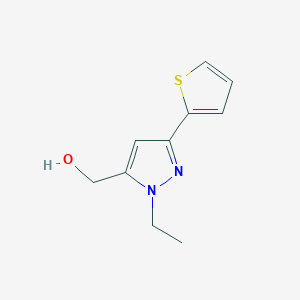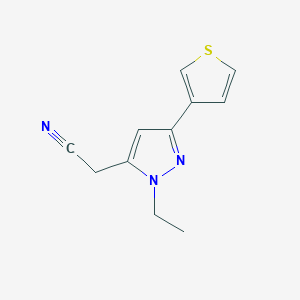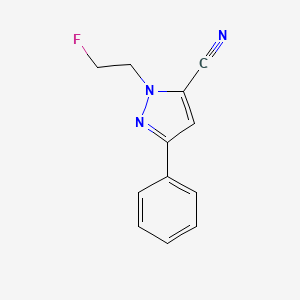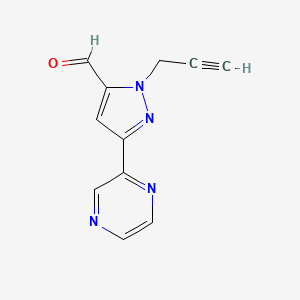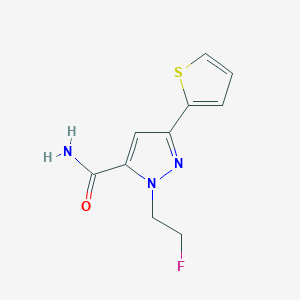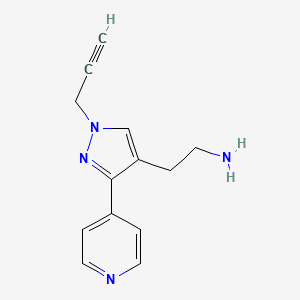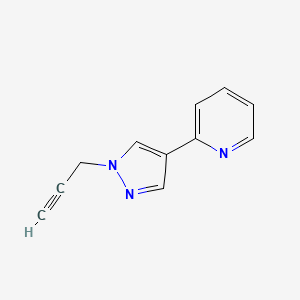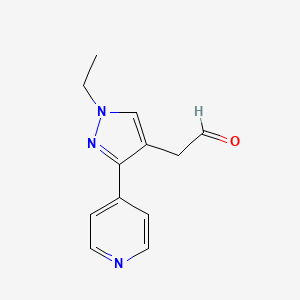
5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole (CMTP) is a synthetic organic molecule that is gaining increasing attention in the scientific and medical research community. The compound is a pyrazole derivative and is composed of two fused aromatic rings, with a methyl group and a chlorine atom attached to the pyrazole ring. CMTP has been studied for its unique properties and potential applications in a variety of fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Anticancer Agents
Thiophene derivatives, such as the one , are known to be used in the synthesis of anticancer agents . The presence of a thiophene ring can contribute to the bioactivity of the compound, making it a valuable scaffold for developing new chemotherapeutic drugs. Researchers are exploring the use of such compounds in targeted drug delivery systems to improve the efficacy and reduce the side effects of cancer treatments.
Material Science: Corrosion Inhibitors
In the field of industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors . The compound’s ability to form a protective layer on metal surfaces makes it an important agent in preventing corrosion, which is a significant concern in various industries, including construction and metal fabrication.
Organic Semiconductors
The thiophene moiety is integral to the advancement of organic semiconductors . Its incorporation into semiconductor materials can enhance their electrical properties, making them suitable for use in electronic devices. The compound could potentially be used to develop new types of organic semiconductors with improved performance.
Organic Field-Effect Transistors (OFETs)
Thiophene-based molecules play a prominent role in the fabrication of OFETs . These transistors are key components in flexible electronic devices due to their low-cost production and excellent electrical properties. The compound’s structure could be tailored to optimize charge transport in OFETs.
Organic Light-Emitting Diodes (OLEDs)
In OLED technology, thiophene derivatives are valuable for their electroluminescent properties . They can be used in the emissive layer of OLEDs to produce high-quality display and lighting solutions. The compound’s ability to emit light upon electrical stimulation makes it a candidate for developing more efficient OLEDs.
Pharmaceutical Applications: Anti-inflammatory and Antimicrobial
Thiophene derivatives exhibit a range of pharmacological properties, including anti-inflammatory and antimicrobial activities . The compound “5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole” could be investigated for its potential use in treating inflammatory conditions and infections, contributing to the development of new therapeutic drugs.
Propiedades
IUPAC Name |
5-(chloromethyl)-1-methyl-3-thiophen-3-ylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c1-12-8(5-10)4-9(11-12)7-2-3-13-6-7/h2-4,6H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVBCLOUCLWDCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CSC=C2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

